molecular formula C8H10N2O B15135925 6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one

6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one

Cat. No.: B15135925
M. Wt: 150.18 g/mol
InChI Key: NASHKBVTYAZTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, Peese et al. synthesized a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as anti-HIV agents through a multi-step process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of catalytic agents and controlled reaction environments to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one involves its interaction with specific molecular targets. For instance, in its role as an anti-HIV agent, it may inhibit viral replication by binding to viral enzymes. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6,7,8,8a-tetrahydro-5H-2,6-naphthyridin-1-one

InChI

InChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,7,9H,2-3,5H2

InChI Key

NASHKBVTYAZTCU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC=NC(=O)C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.